molecular formula C8H4BrFN2O2 B2712186 2-(Bromomethyl)-3-fluoro-6-nitrobenzonitrile CAS No. 2386253-33-2

2-(Bromomethyl)-3-fluoro-6-nitrobenzonitrile

Cat. No.: B2712186
CAS No.: 2386253-33-2
M. Wt: 259.034
InChI Key: HWBIBGMDIPKIKV-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-fluoro-6-nitrobenzonitrile is an organic compound characterized by the presence of bromine, fluorine, nitro, and nitrile functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-fluoro-6-nitrobenzonitrile typically involves multi-step organic reactions. One common method starts with the nitration of 3-fluorobenzonitrile to introduce the nitro group at the 6-position. This is followed by bromination at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates. This method enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-fluoro-6-nitrobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate temperatures.

    Reduction: Hydrogenation reactions typically occur under atmospheric or slightly elevated pressures with palladium on carbon as a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

    Substitution Reactions: Products include azides, thiocyanates, and ethers depending on the nucleophile used.

    Reduction Reactions: The primary product is 2-(Aminomethyl)-3-fluoro-6-nitrobenzonitrile.

    Oxidation Reactions: Products include 2-(Formylmethyl)-3-fluoro-6-nitrobenzonitrile or 2-(Carboxymethyl)-3-fluoro-6-nitrobenzonitrile.

Scientific Research Applications

2-(Bromomethyl)-3-fluoro-6-nitrobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s functional groups make it a valuable building block for designing molecules with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Materials Science: It is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-3-fluoro-6-nitrobenzonitrile exerts its effects depends on the specific application:

    In Organic Synthesis: The bromomethyl group acts as a reactive site for nucleophilic attack, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.

    In Medicinal Chemistry: The compound can interact with biological targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-3-fluorobenzonitrile: Lacks the nitro group, making it less reactive in certain types of chemical reactions.

    2-(Chloromethyl)-3-fluoro-6-nitrobenzonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

    2-(Bromomethyl)-4-fluoro-6-nitrobenzonitrile: The position of the fluorine atom is different, which can influence the compound’s electronic properties and reactivity.

Uniqueness

2-(Bromomethyl)-3-fluoro-6-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring selective reactivity, such as targeted drug synthesis or the development of specialized materials.

Properties

IUPAC Name

2-(bromomethyl)-3-fluoro-6-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-3-5-6(4-11)8(12(13)14)2-1-7(5)10/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBIBGMDIPKIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C#N)CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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